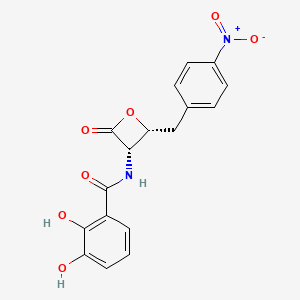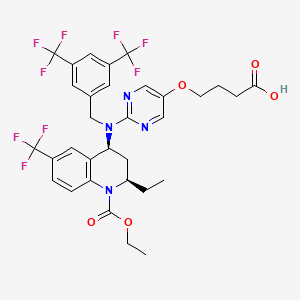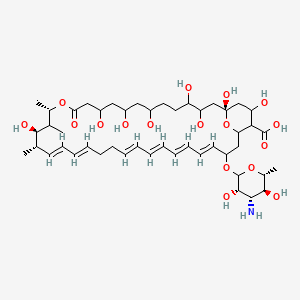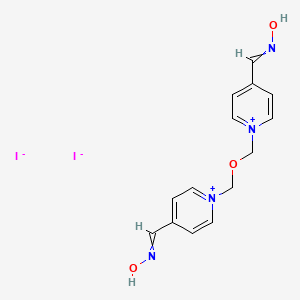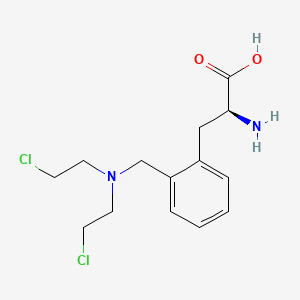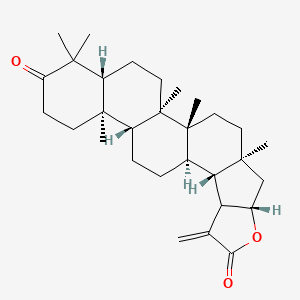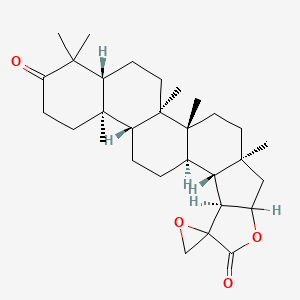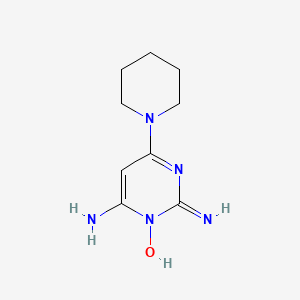
ミノキシジル
概要
説明
ミノキシジルは、高血圧とパターン脱毛の治療に主に使用される薬剤です。これは、降圧剤および血管拡張剤です。 当初、1970年代に重症の難治性高血圧の治療のための強力な末梢血管拡張剤として開発されましたが、後に発毛を促進するという副作用があることが発見されました .
作用機序
ミノキシジルは、細胞外シグナル調節キナーゼとAkt経路の両方を活性化することにより、ヒト真皮乳頭細胞または毛髪の生存を促進すると考えられています。 BCl-2/Baxの比率を高めることで細胞死を防ぎます . ミノキシジルの降圧作用は、硫酸塩代謝物であるミノキシジル硫酸塩によるものです。これは、アデノシン三リン酸感受性カリウムチャネルを開くことで、強力な直接作用型末梢血管拡張剤として作用します .
類似の化合物:
フィナステリド: 脱毛症の治療に使用される別の薬剤ですが、テストステロンからジヒドロテストステロンへの変換を阻害することで作用します。
アミノキシジル: ミノキシジルに似ており、脱毛症の治療に使用されますが、毛包の硬化を防ぐことで作用します。
レデンシル: 毛包幹細胞を刺激する新しい化合物です。
ミノキシジルのユニークさ: ミノキシジルは、降圧剤と発毛促進剤の両方としての二重の役割でユニークです。 フィナステリドのようにホルモン的に作用するのではなく、ミノキシジルは毛包と血管に直接影響を与えることで作用します .
科学的研究の応用
Minoxidil has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of vasodilators and antihypertensive agents.
Biology: Studied for its effects on hair follicle biology and its potential to promote hair growth.
Medicine: Widely used in the treatment of androgenetic alopecia and severe hypertension.
Industry: Used in the formulation of topical solutions and foams for hair regrowth treatments.
生化学分析
Biochemical Properties
Minoxidil interacts with various enzymes and proteins in the body. It is a prodrug that is converted by sulfation via the sulfotransferase enzyme SULT1A1 to its active form, minoxidil sulfate . The effect of minoxidil is mediated by adenosine, which triggers intracellular signal transduction via both adenosine A1 receptors and two sub-types of adenosine A2 receptors (A 2A and A 2B receptors) .
Cellular Effects
Minoxidil has a significant impact on various types of cells and cellular processes. It is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax . It also stimulates the production of vascular endothelial growth factor, prostaglandin synthesis, and leukotriene B4 expression .
Molecular Mechanism
Minoxidil exerts its effects at the molecular level through several mechanisms. It is an adenosine 5’-triphosphate-sensitive potassium channel opener, causing hyperpolarization of cell membranes . Theoretically, by widening blood vessels and opening potassium channels, it allows more oxygen, blood, and nutrients to the follicles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of minoxidil change over time. It is known that minoxidil must be used indefinitely for continued support of existing hair follicles and the maintenance of any experienced hair regrowth . Increased shedding at the beginning of the treatment is temporary and indicates a synchronized shifting of intermediate hairs from a late anagen or early telogen to a new anagen .
Dosage Effects in Animal Models
In animal models, the effects of minoxidil vary with different dosages. For instance, in experimental animals, minoxidil caused several kinds of myocardial lesions as well as other adverse cardiac effects .
Metabolic Pathways
Minoxidil is involved in several metabolic pathways. It is metabolised in the liver predominantly by conjugation with glucuronic acid . The drug and its metabolites are minimally protein bound, and are readily excreted from the kidneys or dialysed across the membranes used for haemodialysis .
Transport and Distribution
Minoxidil is transported and distributed within cells and tissues. In the context of intestinal absorption, minoxidil’s permeability mechanisms have been evaluated with special emphasis on paracellular transport . In rat intestinal perfusion studies, and across Caco-2 monolayers, tight junction modifiers significantly affected minoxidil permeability .
Subcellular Localization
It is known that minoxidil does not cross the blood-brain barrier, and a person’s kidneys filter 95% of this drug within 4 days .
準備方法
合成経路と反応条件: ミノキシジルは、バルビツール酸から合成されます。バルビツール酸とオキシ塩化リンの反応により、2,4,6-トリクロロピリミジンが得られます。アンモニウムとの反応により、これは2,4-ジアミノ-6-クロロピリミジンに変換されます。 次に、2,4-ジアミノ-6-クロロピリミジンをピペリジンと反応させると、ミノキシジルが生成されます .
工業生産方法: 工業的には、ミノキシジルは、2,4-ジアミノ-6-クロロピリミジン-1-オキシドとピペリジンを混合して窒素酸化反応を行うことで製造されます . プロピレングリコール、水、エタノールからなる溶媒系は、ミノキシジルを局所的に送達するために頻繁に使用されます .
化学反応の分析
反応の種類: ミノキシジルは、酸化反応や置換反応など、いくつかの種類の化学反応を起こします。 例えば、ミノキシジルの3-クロロ過安息香酸による酸化により、2,4-ジアミノ-6-(2,4-ジクロロフェノキシ)ピリミジン-3-オキシドが得られます .
一般的な試薬と条件:
酸化: 3-クロロ過安息香酸
置換: ピペリジン
生成された主要な生成物:
- 2,4-ジアミノ-6-(2,4-ジクロロフェノキシ)ピリミジン-3-オキシド
- ミノキシジル
4. 科学研究アプリケーション
ミノキシジルは、幅広い科学研究アプリケーションを持っています。
類似化合物との比較
Finasteride: Another medication used to treat hair loss, but it works by inhibiting the conversion of testosterone to dihydrotestosterone.
Aminexil: Similar to minoxidil, it is used in hair loss treatments but operates by preventing the hardening of hair follicles.
Redensyl: A newer compound that stimulates hair follicle stem cells.
Uniqueness of Minoxidil: Minoxidil is unique in its dual role as both an antihypertensive agent and a hair growth promoter. Unlike finasteride, which works hormonally, minoxidil works by directly affecting the hair follicles and blood vessels .
特性
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040685 | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |
| Record name | SID46500395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects. | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |
CAS No. |
38304-91-5 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | minoxidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minoxidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOXIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
248 °C | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of minoxidil in promoting hair growth?
A1: While the precise mechanism remains elusive, minoxidil appears to exert its effects through multiple pathways. Research suggests that minoxidil may act as a potassium channel opener, influencing cellular processes related to hair growth [ [], [] ]. It may also stimulate the release of growth factors from adipose-derived stem cells, further contributing to hair follicle stimulation [ [] ].
Q2: Does minoxidil interact with the androgen receptor pathway, which is implicated in androgenetic alopecia?
A2: Yes, emerging evidence suggests that minoxidil may indeed influence the androgen receptor (AR) pathway. Studies have demonstrated that minoxidil can suppress AR transcriptional activity, reduce the expression of AR target genes, and hinder the growth of AR-positive cells [ [], [] ].
Q3: Are there other enzymatic pathways that minoxidil may affect?
A3: Recent research points to potential interactions with enzymes involved in steroid hormone synthesis. Minoxidil has been shown to suppress the expression of steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) and enhance the activity of aromatase (CYP19A1). These actions could modulate the balance of androgens and estrogens, potentially influencing hair growth [ [] ].
Q4: What is the molecular formula and weight of minoxidil?
A4: Minoxidil has the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol.
Q5: Are there specific spectroscopic data available for minoxidil?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be employed to elucidate the structural features of minoxidil.
Q6: What are the challenges associated with topical minoxidil formulations?
A6: Conventional topical formulations often rely on propylene glycol, alcohol, and water as vehicles [ [] ]. These ingredients can contribute to adverse effects like scalp dryness, irritation, and allergic contact dermatitis [ [], [], [] ].
Q7: Have alternative delivery systems been explored to overcome these limitations?
A7: Yes, researchers have investigated various approaches to enhance minoxidil delivery. These include:
- Nanoemulsions: Incorporating minoxidil into nanoemulsions with penetration enhancers like oleic acid or eucalyptol has shown promise in improving skin permeation and follicular targeting [ [] ].
- Niosomes: Niosomal formulations of minoxidil have demonstrated superior efficacy compared to conventional solutions in clinical trials, potentially due to enhanced skin penetration and reduced side effects [ [] ].
- Polymeric Nanoparticles: Encapsulating minoxidil within poly(lactide-co-glycolide) nanoparticles has been shown to prolong drug release and enhance delivery to hair follicles in animal models [ [] ].
Q8: How is minoxidil metabolized in the body?
A8: Minoxidil is a prodrug that requires conversion to its active form, minoxidil sulfate, by sulfotransferase enzymes [ [], [], [] ].
Q9: Does the activity of sulfotransferase enzymes influence the efficacy of minoxidil treatment?
A9: Yes, individual variations in sulfotransferase enzyme activity contribute to the variable response observed with minoxidil therapy [ [], [] ].
Q10: Has the long-term stability of sulfotransferase enzyme activity during minoxidil treatment been investigated?
A10: Research suggests that the expression of the sulfotransferase enzymatic system remains relatively stable over the course of topical minoxidil treatment [ [] ].
Q11: Have any biomarkers been explored to predict response to minoxidil treatment?
A11: Laser Doppler velocimetry, a non-invasive technique to measure scalp blood perfusion, has shown potential as a predictor of topical minoxidil response. It may serve as a surrogate marker for sulfotransferase enzyme activity [ [] ].
Q12: Are there any known systemic side effects associated with topical minoxidil use?
A12: While generally considered safe for topical use, rare cases of systemic side effects like paresthesia (abnormal sensation, like tingling or prickling) have been reported, potentially due to increased absorption [ [] ].
Q13: Are there any potential alternatives or substitutes for minoxidil in treating hair loss?
A13: Research into alternative therapies for hair loss is ongoing. Some avenues being explored include:
- Botanical 5-alpha reductase inhibitors: Plant-derived compounds that inhibit the conversion of testosterone to dihydrotestosterone, a hormone implicated in hair loss, have shown some promise in treating female pattern hair loss [ [] ].
- Low-level light therapy (LLLT): LLLT has emerged as a potential non-invasive treatment option for androgenetic alopecia, with studies suggesting comparable efficacy to minoxidil in some cases [ [], [] ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


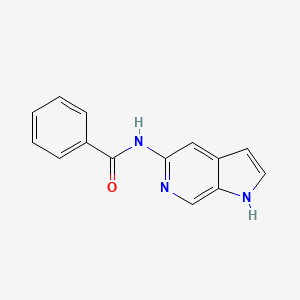
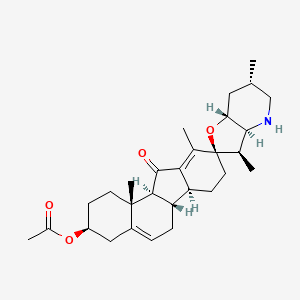
![N-[5-(4-aminophenoxy)pentyl]-2-methoxybenzamide](/img/structure/B1677072.png)
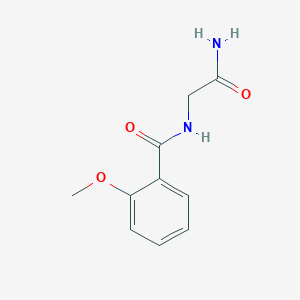
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)
